molecular formula C11H10ClNO6 B169768 Dimethyl 2-(4-chloro-2-nitrophenyl)malonate CAS No. 147124-32-1

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Cat. No. B169768
M. Wt: 287.65 g/mol
InChI Key: XNQGJNNDVKLNQO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a chemical compound with the molecular formula C11H10ClNO6 . It has a molecular weight of 287.65 . The IUPAC name for this compound is dimethyl 2-(2-chloro-4-nitrophenyl)malonate .


Molecular Structure Analysis

The InChI code for Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is 1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 387.1±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 64.7±0.3 cm3 . It has 7 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Synthesis and Molecular Structure

Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, a derivative of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, has been synthesized and its molecular structure studied using NMR, single crystal X-ray diffraction, and ab initio calculations. This research highlights the compound's unique structural characteristics, including its pyrazole and phenyl rings, which are not in the same plane, and the presence of monohydration in its structure, demonstrating its potential for complex molecular engineering (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Proton Transfer Reactions

The compound has been studied for its behavior in proton transfer reactions with N-bases in polar aprotic solvents. These studies provide insights into the mechanisms of proton transfer reactions, which are crucial for understanding chemical reactivity and designing synthesis pathways for new compounds (Schroeder, Leska, Bartl, Różalski, & Brzeziński, 1999).

Intermediates in Synthesis

This compound serves as an intermediate in the synthesis of chrysanthemic acid, demonstrating its utility in the production of complex organic molecules. The research on three intermediates in this synthesis pathway underscores its importance in organic synthesis, offering pathways to synthesize agriculturally and pharmaceutically relevant compounds (Baudoux, Norberg, Provins, Froidbise, Krief, & Evrard, 1998).

Novel Applications in Treatment and Analysis

A novel application in the synthesis and characterization of a boronated metallophthalocyanine for Boron Neutron Capture Therapy (BNCT) highlights the compound's potential in medical treatments. The research details the synthesis of a water-soluble boronated phthalocyanine, suggesting its utility as a tumor-seeking boron delivery agent for BNCT, a promising cancer treatment method (Kahl & Li, 1996).

Safety And Hazards

The compound is considered hazardous. It is combustible and causes serious eye irritation . Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGJNNDVKLNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369447
Record name dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

CAS RN

147124-32-1
Record name dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred slurry of NaH (36.0 g, 1500 mmol) in NMP (1.0 L) was added dimethyl malonate (137.4 mL, 1200 mmol) drop wise. The reaction was cooled as needed to keep the internal temperature below 30 degrees Celsius. After gas evolution ceased, 2,4-dichloronitrobenzene (192 g, 1000 mmol) was added to the reaction. It was carefully heated to 65 degrees Celsius until the reaction was complete as determined by HPLC. The reaction was cooled to room temperature, and then poured over 500 mL ice mixed with 150 mL conc. HCl. The pH of the aqueous layer was adjusted to neutral using 1 N NaOH. The solids were removed by filtering through a coarse fritted filter, and rinsed with water (3 L). The yellow solids were allowed to dry overnight. Yield 261.5 g, 91%.
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
137.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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